(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid
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Overview
Description
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxymethoxy, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro and methoxymethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the fluoro and methoxymethoxy groups.
3-Fluoro-2-methoxybenzoic acid: Contains a fluoro and methoxy group but lacks the boronic acid functionality.
4-Formylphenylboronic acid: Contains a formyl group instead of the methoxymethoxy group.
Uniqueness
(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid is unique due to the combination of its substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its electrophilicity, while the methoxymethoxy group offers steric protection and electronic effects that influence its behavior in various reactions.
Properties
Molecular Formula |
C9H12BFO4 |
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Molecular Weight |
214.00 g/mol |
IUPAC Name |
[3-fluoro-2-(methoxymethoxy)-4-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-6-3-4-7(10(12)13)9(8(6)11)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
CDRVBBHAFDXUQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)OCOC)(O)O |
Origin of Product |
United States |
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